(E)-2-Cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-quinolin-3-ylprop-2-enamide
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Overview
Description
(E)-2-Cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-quinolin-3-ylprop-2-enamide is a synthetic organic compound characterized by its complex structure, which includes cyano groups, a pyrrole ring, and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-quinolin-3-ylprop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrole Ring:
Quinoline Derivative Synthesis: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling Reaction: The final step involves coupling the pyrrole derivative with the quinoline derivative through a Knoevenagel condensation reaction, using a base such as piperidine to facilitate the formation of the enamine linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(E)-2-Cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-quinolin-3-ylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the cyano groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the cyano groups or the quinoline ring, using reagents such as alkyl halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Piperidine, sodium hydroxide.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-Cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-quinolin-3-ylprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its electronic properties.
Mechanism of Action
The mechanism by which (E)-2-Cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-quinolin-3-ylprop-2-enamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the application. The compound’s structure allows it to fit into binding sites and modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(E)-2-Cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-phenylprop-2-enamide: Similar structure but with a phenyl group instead of a quinoline moiety.
(E)-2-Cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-pyridin-3-ylprop-2-enamide: Contains a pyridine ring instead of a quinoline ring.
Uniqueness
What sets (E)-2-Cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-quinolin-3-ylprop-2-enamide apart is its combination of the quinoline and pyrrole rings, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.
Properties
IUPAC Name |
(E)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-quinolin-3-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O/c1-13-15(9-18(11-22)25(13)2)7-16(10-21)20(26)24-17-8-14-5-3-4-6-19(14)23-12-17/h3-9,12H,1-2H3,(H,24,26)/b16-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHFHCSOSLVCGU-FRKPEAEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C)C#N)C=C(C#N)C(=O)NC2=CC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(N1C)C#N)/C=C(\C#N)/C(=O)NC2=CC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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